Cycloguanil nitrate

Description

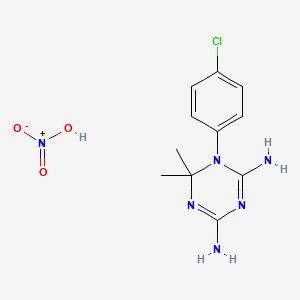

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN5.HNO3/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;2-1(3)4/h3-6H,1-2H3,(H4,13,14,15,16);(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXYPSRADKAKOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25332-44-9 | |

| Record name | Cycloguanil nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025332449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOGUANIL NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y21X941ZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Structural Modifications of Cycloguanil

Established Synthetic Pathways for Cycloguanil (B1669406) and Related Dihydrotriazines

The synthesis of cycloguanil and its parent compound, proguanil (B194036), has been a subject of interest since their discovery as antimalarial agents. The primary synthesis of cycloguanil involves the metabolic cyclization of proguanil in vivo. taylorandfrancis.comresearchgate.net However, chemical synthesis provides a direct route to cycloguanil and its derivatives.

A well-established laboratory synthesis for cycloguanil involves the reaction of 4-chloroaniline (B138754) with dicyandiamide (B1669379) to form 4-chlorophenylbiguanide. wikipedia.org This intermediate is then condensed with acetone (B3395972) to yield the cycloguanil base. wikipedia.org The nitrate (B79036) salt can then be formed through reaction with nitric acid.

The synthesis of related dihydrotriazines often follows a general procedure. For instance, biguanide (B1667054) or dihydrotriazine derivatives can be synthesized by refluxing a suitable precursor with dicyandiamide in a solvent like ethanol (B145695) or acetone for an extended period. tandfonline.com Purification is typically achieved through column chromatography. tandfonline.com Another approach involves the reaction of a hydrochloride salt of an appropriate amine with dicyanamide (B8802431) in acetone under reflux conditions. tandfonline.com

The synthesis of proguanil itself, the precursor to cycloguanil, can be achieved by reacting p-chlorophenylcyanoguanidine with isopropylamine (B41738) in the presence of copper sulfate (B86663) pentahydrate in aqueous ethanol. google.com

Rational Design and Synthesis of Cycloguanil Analogues and Derivatives

The emergence of drug resistance has necessitated the rational design and synthesis of novel cycloguanil analogues to identify more potent and effective compounds. wikipedia.orgnih.gov

Exploration of Structure-Activity Relationships (SAR) within Diaminotriazine Scaffolds

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure influences biological activity, guiding the design of new inhibitors. For diaminotriazine scaffolds like cycloguanil, key SAR observations include:

The Dihydrotriazine Ring: This ring structure is essential for inhibiting dihydrofolate reductase. firsthope.co.in

Substituents on the Phenyl Ring: Modifications to the phenyl ring can significantly impact potency. For example, studies on pyrimethamine (B1678524), a related antifolate, have shown that introducing meta-substituents like chloro or methoxy (B1213986) groups can enhance activity against resistant strains. acs.org

Flexibility of the Linker: Introducing a flexible linker between the two rings of related compounds has been shown to help maintain high binding affinity to mutant forms of the target enzyme. researchgate.net

Hydrogen Bonding: The presence of electron-donating groups and the number of hydrogen bonds formed can enhance DHFR inhibition. researchgate.net

A study involving fifteen 6,6-dimethyl-1-(benzene)-1,3,5-triazine-2,4-diamine derivatives with various substitutions on the benzene (B151609) ring demonstrated that these compounds bind to E. coli DHFR with varying affinities. wpmucdn.comnih.gov Docking studies implicated an alkyl linker group and a sulfonyl fluoride (B91410) group in increasing the potency of inhibition. wpmucdn.comnih.gov Specifically, 4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride (NSC120927) was identified as a potent inhibitor. nih.govcapes.gov.br

Development of Deuterium-Labeled Cycloguanil for Research Applications

Deuterium-labeled compounds, such as Cycloguanil-d6 nitrate, are valuable tools in research. glpbio.commedchemexpress.cnmedchemexpress.com These isotopically labeled analogues are primarily used as internal standards in analytical and pharmacokinetic studies. veeprho.com The substitution of hydrogen with deuterium (B1214612) creates a stable isotope-labeled compound that can be easily distinguished by mass spectrometry and liquid chromatography. veeprho.com This allows for the precise and accurate quantification of cycloguanil in biological samples, which is essential for therapeutic drug monitoring and metabolic research. veeprho.com Cycloguanil-d6 nitrate is specifically described as the deuterium-labeled form of cycloguanil and is also a dihydrofolate reductase inhibitor. glpbio.commedchemexpress.cnmedchemexpress.com

Methodologies for Novel Dihydrotriazine Synthesis and Purification

The search for new and more efficient synthetic methods is ongoing in medicinal chemistry. Novel methodologies for the synthesis of dihydrotriazines and other heterocyclic compounds often focus on green chemistry principles, such as solvent-free reactions and the use of microwave irradiation to enhance reaction rates. mdpi.com

For example, a general procedure for synthesizing biguanide and dihydrotriazine derivatives involves refluxing the appropriate starting materials with dicyandiamide. tandfonline.com Purification of the resulting products is a critical step and is often achieved using column chromatography on silica (B1680970) gel. tandfonline.comcore.ac.uk The choice of eluent, such as a mixture of dichloromethane (B109758) and methanol, is crucial for separating the desired compound from impurities. core.ac.uk

In some cases, novel condensation reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMT-MM) have been employed for amidation steps in the synthesis of related compounds, offering advantages in terms of yield and ease of purification. sioc-journal.cn

Molecular Mechanisms of Action and Biochemical Target Elucidation

Inhibition of Dihydrofolate Reductase (DHFR) as a Primary Mechanism

The principal mechanism through which cycloguanil (B1669406) exerts its antimalarial effect is the inhibition of the enzyme dihydrofolate reductase (DHFR). ncats.ioontosight.aijaypeedigital.com DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). nih.govfda.gov THF and its derivatives are essential cofactors for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, which are vital for the parasite's survival and replication. ontosight.aidrugbank.comnih.gov By inhibiting DHFR, cycloguanil effectively halts the production of these essential building blocks, leading to the parasite's death. ontosight.aitaylorandfrancis.com

Cycloguanil acts as a competitive inhibitor of DHFR, meaning it binds to the active site of the enzyme, preventing the natural substrate, DHF, from binding. taylorandfrancis.com This inhibitory action is highly potent, with studies reporting Ki values (inhibition constants) in the nanomolar range for the Plasmodium enzyme. targetmol.com The effectiveness of cycloguanil as a DHFR inhibitor has made it a cornerstone of antifolate therapy against malaria. nih.gov

Species-Specific DHFR Inhibition: Parasitic vs. Host Enzymes

A key characteristic of effective antimicrobial agents is their selective toxicity towards the pathogen with minimal effects on the host. Cycloguanil exhibits this property by demonstrating a significantly higher affinity for the parasitic DHFR enzyme compared to the human (host) DHFR. fda.govtargetmol.com This selectivity is the foundation of its therapeutic utility. Reports indicate that cycloguanil inhibits Plasmodium DHFR at concentrations much lower than those required to inhibit mammalian DHFRs. fda.gov For instance, the Ki for Plasmodium DHFR is reported to be around 0.3 nM, while for the human form, it is approximately 1.5 nM, though some studies have shown a Ki of 43.0 μM for human DHFR. targetmol.comnih.gov This differential inhibition is attributed to structural differences in the active sites of the parasitic and human enzymes. nih.gov However, it's noteworthy that some research has suggested that cycloguanil and certain related compounds can bind more strongly to human DHFR than to the DHFR of other organisms like Pneumocystis carinii. nih.gov

The development of resistance to cycloguanil in Plasmodium falciparum is often linked to specific point mutations in the dhfr gene. nih.govscialert.net These mutations, such as those at residues 16 and 108, can alter the enzyme's active site, reducing the binding affinity of cycloguanil and rendering the drug less effective. nih.govproteopedia.org

Elucidation of Binding Modes and Enzyme-Inhibitor Interactions via Molecular Modeling

Molecular modeling techniques, including X-ray crystallography and computational docking, have been instrumental in elucidating the precise binding mode of cycloguanil within the active site of Plasmodium falciparum DHFR (PfDHFR). nih.govresearchgate.net These studies have revealed that the diaminotriazine ring of cycloguanil mimics the pteridine (B1203161) ring of the natural substrate, DHF, allowing it to fit into the enzyme's active site. nih.gov

Crystal structure analyses have provided detailed insights into the interactions between cycloguanil and the amino acid residues of the PfDHFR active site. nih.gov For example, in the wild-type enzyme, the p-chlorophenyl group of cycloguanil forms crucial interactions within a hydrophobic pocket. science.gov However, mutations that confer resistance, such as the S108N or A16V+S108T mutations, introduce steric hindrance that disrupts the optimal binding of cycloguanil. nih.govproteopedia.org Specifically, the A16V and S108T mutations in the T9/94 variant of PfDHFR-TS create significant steric clashes with the cycloguanil molecule. nih.gov Quantum chemical calculations have further indicated that the Asn108 residue in mutant enzymes is a primary cause of cycloguanil resistance due to steric conflict with the p-chloro group of the inhibitor. science.gov

Impact on Folate Metabolism and Downstream Biochemical Pathways

The inhibition of DHFR by cycloguanil has profound consequences for the parasite's folate metabolism and the biochemical pathways that depend on folate cofactors. ontosight.ainih.govfda.gov

Disruption of Tetrahydrofolate Synthesis and Nucleic Acid Precursor Biosynthesis

By blocking DHFR, cycloguanil directly prevents the regeneration of THF from DHF. ontosight.ainih.govfda.gov THF is a critical one-carbon donor in a variety of metabolic reactions, most notably the synthesis of purines and pyrimidines, the essential building blocks of DNA and RNA. ontosight.aidrugbank.com A key downstream effect of THF depletion is the inhibition of thymidylate synthase, an enzyme that requires a THF derivative to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. nih.gov The disruption of this pathway ultimately leads to an inability of the parasite to replicate its genetic material and proliferate. ontosight.ai

Investigation of Secondary or Off-Target Molecular Interactions

While the primary mechanism of cycloguanil is the inhibition of DHFR, some research has explored potential secondary or off-target effects. nih.gov

Modulation of Cellular Signaling Pathways (e.g., STAT3) by Cycloguanil Analogues

The inhibition of Dihydrofolate reductase (DHFR) is a well-established therapeutic strategy, and its effects extend beyond the disruption of folate metabolism to the modulation of critical cellular signaling pathways. nih.gov Research has demonstrated that the inhibition of human DHFR by cycloguanil and its analogues can block downstream signaling, notably the transcriptional activity of Signal Transducer and Activator of Transcription 3 (STAT3). nih.govnih.gov STAT3 is a key transcriptional regulator involved in many pro-tumorigenic processes, making its pathway a significant target in oncology. nih.gov

The mechanism connecting DHFR inhibition to STAT3 modulation is rooted in the cell's metabolic state. A deficiency in reduced folates, caused by DHFR blockade, has been implicated in the regulation of STAT3 transcriptional activity. researchgate.net This link suggests that the anti-cancer potential of DHFR inhibitors like cycloguanil analogues is not solely due to the interruption of DNA and RNA synthesis but also their ability to interfere with oncogenic signaling cascades. nih.gov

Studies employing modern chemical biology techniques have revisited the anti-cancer activity of cycloguanil and its related compounds. nih.govnih.gov In silico modeling and cell-based assays have identified promising analogues, such as NSC127159. nih.govfrontiersin.org Both cycloguanil and NSC127159 were found to induce metabolite profiles similar to established DHFR inhibitors while also effectively blocking STAT3 transcriptional activity. nih.govnih.gov While these compounds engage with DHFR at sub-nanomolar concentrations, the observation that cell growth impairment occurs at higher concentrations suggests complex, time-dependent cellular effects or the existence of additional targets for some analogues. nih.gov

| Compound | Primary Target | Downstream Effect | Research Context |

| Cycloguanil | Dihydrofolate reductase (DHFR) | Blocks STAT3 transcriptional activity | Re-investigation of anti-cancer activity nih.gov |

| NSC127159 | Dihydrofolate reductase (DHFR) | Blocks STAT3 transcriptional activity | Identified as a promising analogue of Cycloguanil nih.govfrontiersin.org |

| Pyrimethamine (B1678524) | Dihydrofolate reductase (DHFR) | Downstream inhibition of STAT3 signaling | Anti-cancer and anti-malaria activity nih.govresearchgate.net |

Dual Enzyme Inhibition (e.g., DHFR and Pteridine Reductase) by Analogues

In the context of parasitic diseases such as Human African Trypanosomiasis (HAT), caused by Trypanosoma brucei, a key challenge in drug development is overcoming metabolic bypass mechanisms. nih.gov While cycloguanil is a known inhibitor of the parasite's Dihydrofolate reductase-thymidylate synthase (DHFR-TS), its efficacy can be limited by the presence of Pteridine Reductase 1 (PTR1). nih.govacs.org PTR1 provides the parasite with a salvage pathway for producing reduced folates, thereby conferring resistance to traditional DHFR inhibitors like methotrexate (B535133). nih.gov

This has led to a therapeutic strategy focused on the dual inhibition of both DHFR and PTR1. nih.govacs.org The simultaneous blockade of these two key enzymes in the folate pathway is considered an effective approach to induce parasite death. nih.govcabidigitallibrary.org Research has confirmed that cycloguanil itself can inhibit T. brucei PTR1 (TbPTR1), although with a lower affinity than for its primary target, TbDHFR. nih.gov

This finding has spurred the exploration of cycloguanil analogues to identify compounds with improved and balanced inhibitory activity against both enzymes. nih.gov A small library of cycloguanil derivatives was developed and tested, revealing that specific substitutions on the cycloguanil scaffold can significantly alter the inhibition profile. acs.orgcabidigitallibrary.org For instance, analogues designated as 1 and 2a demonstrated significantly enhanced potency against TbPTR1 compared to the parent compound. acs.orgcabidigitallibrary.org Structural analysis showed that the increased potency of these analogues stems from a combination of hydrophobic interactions, hydrogen bonds, and halogen bonds within the enzyme's active site. acs.orgcabidigitallibrary.orgnih.gov The development of these 1,6-dihydrotriazine derivatives represents a promising avenue for creating potent dual inhibitors for anti-parasitic therapy. acs.orgcabidigitallibrary.org

| Compound/Analogue | Target Enzyme | IC₅₀ (nM) | Research Focus |

| Analogue 1 | T. brucei Pteridine Reductase 1 (TbPTR1) | 692 | Development of dual DHFR/PTR1 inhibitors acs.orgcabidigitallibrary.org |

| Analogue 2a | T. brucei Pteridine Reductase 1 (TbPTR1) | 186 | Development of dual DHFR/PTR1 inhibitors acs.orgcabidigitallibrary.orgresearchgate.net |

| Pyrimethamine | T. brucei Dihydrofolate Reductase (TbDHFR) | 24 (Kᵢ) | Dual inhibitor studies researchgate.net |

IC₅₀ is the half-maximal inhibitory concentration. Kᵢ is the inhibition constant.

Mechanisms of Resistance Development and Molecular Epidemiology

Genetic Basis of Cycloguanil (B1669406) Resistance in Parasitic Organisms

The genetic foundation of cycloguanil resistance lies in the accumulation of point mutations within the dhfr gene of the parasite. cabidigitallibrary.orgnih.govfrontiersin.orgfrontiersin.org These mutations alter the amino acid sequence of the DHFR enzyme, reducing its binding affinity for the drug and thereby diminishing its inhibitory effect. parasite-journal.org The emergence of resistance is often a stepwise process, where an initial mutation provides a low level of resistance, which is then increased by the acquisition of subsequent mutations. cabidigitallibrary.org

Research has identified several key point mutations in the P. falciparum dhfr gene that are responsible for conferring resistance to cycloguanil. The mutation from serine to threonine at codon 108 (S108T), often in combination with a mutation from alanine (B10760859) to valine at codon 16 (A16V), is specifically associated with high-level cycloguanil resistance. cabidigitallibrary.orgpnas.orgnih.gov The A16V mutation on its own confers specific resistance to cycloguanil, while mutations at other residues like 51, 59, 108, and 164 can confer cross-resistance to both cycloguanil and pyrimethamine (B1678524). pnas.org

Other significant mutations include changes at codons 51 (Asparagine to Isoleucine, N51I), 59 (Cysteine to Arginine, C59R), and 164 (Isoleucine to Leucine, I164L). cabidigitallibrary.orgpnas.org The accumulation of these mutations, such as the triple mutant (N51I, C59R, S108N) or the quadruple mutant (N51I, C59R, S108N, I164L), leads to progressively higher levels of resistance to antifolates. pnas.orgresearchgate.net For instance, parasites with the triple mutation (Ile-51, Arg-59, and Asn-108) are approximately 48-fold more resistant to chlorcycloguanil than the wild-type. asm.org

| Mutation | Amino Acid Change | Associated Resistance Profile |

|---|---|---|

| A16V | Alanine → Valine | Confers specific resistance to cycloguanil. pnas.org |

| S108T | Serine → Threonine | Associated with cycloguanil resistance, especially when combined with A16V. pnas.orgnih.gov |

| S108N | Serine → Asparagine | Key mutation for pyrimethamine resistance, with a moderate effect on cycloguanil susceptibility. pnas.orgnih.gov Considered the first mutation to appear under drug pressure. cabidigitallibrary.org |

| N51I | Asparagine → Isoleucine | Ancillary mutation that enhances resistance levels to both cycloguanil and pyrimethamine when combined with other mutations. pnas.orgpnas.org |

| C59R | Cysteine → Arginine | Ancillary mutation that enhances resistance levels to both cycloguanil and pyrimethamine when combined with other mutations. pnas.orgpnas.org |

| I164L | Isoleucine → Leucine | Contributes to significant cross-resistance to both cycloguanil and pyrimethamine when present with the S108N mutation. pnas.orgnih.gov |

Cross-resistance between cycloguanil and pyrimethamine is a complex phenomenon that is not absolute and is dictated by the specific combination of dhfr mutations. scielo.brbioline.org.br While both drugs target the same enzyme, fine structural differences between them lead to differential binding affinities to the various mutant enzymes. pnas.orgnih.gov

Parasites with a single S108N mutation exhibit significant resistance to pyrimethamine but only a moderate decrease in susceptibility to cycloguanil. pnas.orgnih.gov Conversely, parasites harboring the double mutation A16V and S108T are highly resistant to cycloguanil while remaining largely sensitive to pyrimethamine. pnas.orgnih.govasm.org Significant cross-resistance to both drugs is observed in parasites that have mutations including S108N and I164L. pnas.orgnih.gov The accumulation of mutations, such as the triple mutant (N51I/C59R/S108N), confers high-level resistance to pyrimethamine and a significant, though lesser, degree of resistance to cycloguanil. asm.orgoup.com In vitro studies have demonstrated a highly significant positive correlation between the 50% inhibitory concentrations (IC50) of pyrimethamine and cycloguanil, indicating a general trend of in vitro cross-resistance. researchgate.net

| DHFR Genotype | Pyrimethamine Resistance | Cycloguanil Resistance | Reference |

|---|---|---|---|

| Wild Type | Sensitive | Sensitive | pnas.orgasm.org |

| S108N (Single Mutant) | Resistant | Moderately Reduced Susceptibility | pnas.orgnih.gov |

| A16V + S108T (Double Mutant) | Sensitive/Slightly Reduced Susceptibility | Highly Resistant | pnas.orgnih.govpnas.orgasm.org |

| N51I + C59R + S108N (Triple Mutant) | Highly Resistant | Resistant | asm.orgoup.com |

| N51I + C59R + S108N + I164L (Quadruple Mutant) | Very Highly Resistant | Highly Resistant | pnas.org |

Identification and Functional Characterization of DHFR Point Mutations

Molecular Surveillance of Resistance Alleles in Research Isolates

Molecular surveillance of dhfr mutations in P. falciparum field isolates is crucial for monitoring the emergence and spread of antifolate resistance. Studies conducted in various malaria-endemic regions have revealed a high prevalence of resistance-conferring alleles. For example, a study in south-west Tanzania found that almost all isolates exhibited the S108N and N51I mutations, and a majority carried the C59R mutation, resulting in 64.3% of isolates having the triple mutant genotype. scispace.comresearchgate.net However, the A16V and S108T mutations linked specifically to cycloguanil resistance were not detected in this population. scispace.comresearchgate.net

In southern Cameroon, a high proportion (>50%) of P. falciparum isolates were found to be resistant to both chloroquine (B1663885) and cycloguanil, based on both in vitro tests and the presence of molecular markers. ird.fr The majority of cycloguanil-resistant isolates carried at least one dhfr mutation, with the triple mutant (Ile-51, Arg-59, and Asn-108) being predominant. ird.fr Similarly, a study in Odisha, India, reported a high prevalence of pfdhfr mutations, although the specific A16V-S108T combination for cycloguanil resistance was absent. nih.gov These surveillance efforts provide critical data to inform treatment policies and resistance management strategies.

Laboratory Models for the Study of Resistance Evolution

Laboratory models have been instrumental in understanding the mechanisms and evolutionary pathways of cycloguanil resistance. Continuous in vitro cultivation of P. falciparum under drug pressure allows for the selection of progressively resistant parasite lines. scielo.brbioline.org.br Such experiments have shown that parasites can develop high-level resistance to pyrimethamine more readily than to cycloguanil, suggesting that pyrimethamine may have a higher mutation rate. scielo.brbioline.org.br These in vitro systems have been used to generate and characterize various mutant lines, confirming the roles of specific dhfr point mutations in conferring resistance. scielo.br

In addition to parasite culture, surrogate systems like transgenic yeast expressing the P. falciparum dhfr gene have been employed to study resistance evolution. nih.govplos.org These models allow for the systematic creation of all possible combinations of mutations and the measurement of their fitness in the presence of different drugs. nih.govplos.org Such studies have helped to map the adaptive landscapes for both cycloguanil and pyrimethamine, revealing that not all highly resistant genotypes are equally accessible through evolution and highlighting the fitness trade-offs associated with acquiring resistance mutations. nih.govplos.org

Biochemical and Structural Insights into Mutant DHFR Interactions with Cycloguanil

Biochemical and structural studies have provided a detailed molecular understanding of how mutations in DHFR lead to cycloguanil resistance. X-ray crystallography has revealed the three-dimensional structures of both wild-type and mutant P. falciparum DHFR enzymes in complex with cycloguanil. asm.orgpnas.org These analyses show that in the A16V+S108T double mutant, the bulkier side chains of valine at position 16 and threonine at position 108 create significant steric hindrance that clashes with the bound cycloguanil molecule. asm.org This steric conflict weakens the binding of cycloguanil to the enzyme's active site, thereby reducing its inhibitory potency. researchgate.netasm.org

Computational modeling techniques, such as Comparative Molecular Field Analysis (CoMFA) and Quantitative Structure-Activity Relationship (QSAR) studies, have further elucidated these interactions. researchgate.netnih.govacs.org These studies confirm that steric factors are crucial for resistance in the A16V+S108T mutant. nih.govacs.org Furthermore, quantum chemical calculations have indicated that in pyrimethamine-resistant mutants (e.g., those with the S108N mutation), the Asn108 residue causes steric clashes with the p-chlorophenyl group of cycloguanil, contributing to cross-resistance. researchgate.net In contrast, the flexible inhibitor WR99210 can form favorable interactions with the mutant Asn108 residue, explaining its retained potency against some resistant strains. researchgate.net These insights are critical for the rational design of new antifolate inhibitors that can overcome existing resistance mechanisms. asm.orgpnas.org

Preclinical Efficacy Studies and Broader Research Applications

In Vitro Activity of Cycloguanil (B1669406) against Plasmodium Species

Cycloguanil demonstrates potent inhibitory activity against Plasmodium species in vitro, a characteristic attributed to its high affinity for the parasite's dihydrofolate reductase-thymidylate synthetase (DHFR-TS) enzyme. nih.gov This inhibition disrupts the folate pathway, which is essential for the synthesis of nucleic acids, thereby leading to parasite death. The effectiveness of cycloguanil is often evaluated based on its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit parasite growth by 50%.

The asexual erythrocytic stage is the phase of the malaria parasite life cycle responsible for the clinical symptoms of the disease. Cycloguanil is highly active against these stages of Plasmodium falciparum. nih.gov In vitro studies have shown that the activity of proguanil (B194036) against the erythrocytic stages of P. falciparum is almost entirely due to its active metabolite, cycloguanil. tandfonline.comnih.gov

Morphological studies have revealed that cycloguanil's effect on the maturation of asexual erythrocytic forms of P. falciparum differs from that of other antimalarials like chloroquine (B1663885) and quinine. While the latter inhibit maturation at progressively earlier stages with increasing concentrations, cycloguanil allows parasites to mature to the preschizont stage but results in the formation of abnormal-appearing schizonts. scispace.com

The susceptibility of P. falciparum isolates to cycloguanil can vary. Studies on African isolates have shown a bimodal distribution of susceptibility, with a significant percentage of isolates remaining susceptible to the drug. nih.govnih.gov However, cross-resistance between cycloguanil and other DHFR inhibitors like pyrimethamine (B1678524) has been observed. tandfonline.comnih.gov

Table 1: In Vitro Activity of Cycloguanil against Asexual Erythrocytic Stages of P. falciparum

| Parameter | Finding | Reference(s) |

| Primary Mechanism | Inhibition of dihydrofolate reductase (DHFR), disrupting nucleic acid synthesis. | |

| IC50 Range | 0.5-2.5 nM | nih.gov |

| Morphological Effect | Formation of abnormal-appearing schizonts; maturation to preschizont stage is uninhibited. | scispace.com |

| Activity of Prodrug | The antimalarial activity of proguanil against erythrocytic stages is mediated entirely through cycloguanil. | tandfonline.comnih.gov |

| Resistance | Cross-resistance with pyrimethamine has been documented. | tandfonline.comnih.gov |

The pre-erythrocytic or hepatic stage of the malaria parasite's life cycle is a clinically silent phase where the parasite develops within liver cells. Cycloguanil has demonstrated significant activity against these hepatic stages. nih.gov Studies using rodent and simian malaria models have shown that cycloguanil is highly active against the hepatic stages at low nanomolar concentrations. asm.org

Interestingly, research suggests that a parasite strain resistant to cycloguanil during the erythrocytic stages may still be susceptible to the compound during the liver stage. asm.org This highlights the potential of cycloguanil in prophylactic regimens, targeting the parasite before it can initiate the symptomatic blood-stage infection. The combination of atovaquone (B601224) and proguanil (which metabolizes to cycloguanil) is noted to have activity against pre-erythrocytic stages. nih.gov

Effects on Asexual Erythrocytic Stages

Evaluation in In Vivo Animal Models of Parasitic Infections (e.g., Rodent Malaria)

In vivo studies in rodent malaria models, such as those using Plasmodium berghei or Plasmodium yoelii, have been crucial in evaluating the efficacy of cycloguanil. These models allow for the assessment of the drug's activity against both the pre-erythrocytic and erythrocytic stages of the parasite in a living organism.

Studies with P. yoelii have shown that the pre-erythrocytic stages are significantly more susceptible to cycloguanil compared to the erythrocytic forms. who.int This further supports the compound's potential as a causal prophylactic agent. In these models, a comparison of the sensitivities of the pre-erythrocytic and erythrocytic stages of both drug-sensitive and drug-resistant strains of P. yoelii to cycloguanil has been conducted. ird.fr

The P. berghei mouse model has also been used to demonstrate the in vivo oral activity of novel antifolates, with comparisons often made to established drugs like cycloguanil. asm.org

Antiviral Research with Cycloguanil Analogues

The chemical structure of cycloguanil has been a starting point for the development of analogues with potential antiviral properties. This research has expanded the therapeutic scope of this class of compounds beyond their traditional antimalarial use.

A novel antiviral strategy involves targeting host-cell factors that are essential for viral replication, rather than targeting the virus itself. This approach is thought to have a higher barrier to the development of drug resistance. Cycloguanil analogues have been identified as inhibitors of the host dihydrofolate reductase (DHFR) enzyme, which is crucial for the replication of several viruses. nih.govnih.gov

A series of 1-aryl-4,6-diamino-1,2-dihydrotriazines, which are structurally related to cycloguanil, have been shown to be potent inhibitors of influenza A and B viruses, as well as respiratory syncytial virus (RSV). nih.govnih.gov Some of these analogues exhibited low micromolar to sub-micromolar activity against influenza B virus and nanomolar activity against RSV, surpassing the potency of the licensed antiviral drug ribavirin. nih.govnih.gov The mechanism of action is directly linked to the inhibition of the human DHFR enzyme. nih.gov

Table 2: Antiviral Activity of Cycloguanil Analogues

| Virus | Target | Mechanism | Key Finding | Reference(s) |

| Influenza A & B | Host (human) DHFR | Inhibition of host enzyme required for viral replication. | Analogues showed low micromolar to sub-micromolar potency, with some exceeding the efficacy of ribavirin. | nih.govnih.gov |

| Respiratory Syncytial Virus (RSV) | Host (human) DHFR | Inhibition of host enzyme required for viral replication. | Analogues displayed potent nanomolar activity and a superior selectivity index compared to ribavirin. | nih.govnih.gov |

Exploration of Cycloguanil Analogues as Research Compounds in Oncology

The inhibition of dihydrofolate reductase is a well-established strategy in cancer chemotherapy, with drugs like methotrexate (B535133) being prime examples. Given that cycloguanil is a DHFR inhibitor, its scaffold has been re-investigated for potential anti-cancer applications. nih.gov

Computational and chemical biology techniques have been employed to explore the anti-cancer activity of cycloguanil and its analogues. nih.gov These studies have confirmed that cycloguanil and certain analogues are potent inhibitors of human DHFR in cancer cells. nih.govfrontiersin.org Target engagement assays have demonstrated that these compounds can engage DHFR in cancer cells at sub-nanomolar concentrations. nih.gov

Furthermore, some cycloguanil analogues, such as NSC127159, have been shown to induce metabolite profiles similar to established DHFR inhibitors and to block downstream signaling pathways, including STAT3 transcriptional activity, which is implicated in cancer progression. nih.gov While some studies suggest that these compounds may have additional targets beyond DHFR, their potent inhibition of this key enzyme makes them valuable research compounds in the field of oncology. nih.govfrontiersin.org

DHFR Inhibition and Metabolite Profile Changes in Cancer Cell Lines

Cycloguanil's role as a DHFR inhibitor has been re-evaluated in the context of cancer therapy, leveraging modern computational and chemical biology techniques. nih.gov Inhibition of DHFR disrupts the synthesis of essential precursors for DNA and RNA, which is a cornerstone of antifolate cancer treatments. nih.gov

Recent studies have explored the effects of cycloguanil and its analogues on cancer cell lines, particularly breast cancer lines such as MDA-MB-468, MDA-MB-231, and MCF-7. nih.gov These investigations confirm that cycloguanil and its derivatives are potent inhibitors of human DHFR. nih.gov Target engagement assays have demonstrated that these compounds can engage DHFR in cells at sub-nanomolar concentrations. nih.gov

The inhibition of DHFR by cycloguanil leads to significant alterations in the cellular metabolite profile. Research comparing the metabolic impact of cycloguanil to established DHFR inhibitors like methotrexate and pyrimethamine revealed similar profiles. nih.gov This indicates a shared mechanism of disrupting folate-dependent pathways. The disruption of folate metabolism ultimately impacts downstream signaling pathways, including the transcriptional activity of STAT3, which is implicated in cancer cell survival and proliferation. nih.gov

The table below summarizes the inhibitory activity of Cycloguanil and a key analogue against human DHFR.

| Compound | hDHFR IC₅₀ (nM) |

| Cycloguanil | 100 - 1000 |

| NSC127159 (analogue) | < 100 |

| Data sourced from studies on human DHFR inhibition. nih.gov |

Investigation of Differential Cellular Responses and Rescue by Folinic Acid in Cancer Research

Despite their structural similarities and shared primary target, cycloguanil and its analogues can elicit varied responses across different cancer cell lines. nih.gov Cell viability experiments have shown two main phenotypic responses. Some compounds induce a growth arrest, where cell viability plateaus at around 50% even at high concentrations. nih.gov Others induce cell death at higher concentrations. nih.gov

A key experimental approach to confirm that the observed anti-cancer activity is due to DHFR inhibition is the use of folinic acid (leucovorin) in rescue experiments. Folinic acid is a downstream product in the folate pathway and can replenish the depleted folate pool, thereby bypassing the DHFR inhibition. In studies with cycloguanil and its analogues, the addition of folinic acid was able to rescue the impairment of cell viability for some, but not all, of the tested compounds. nih.gov This suggests that while DHFR is a primary target, some analogues may possess additional, off-target effects that contribute to their anti-cancer activity. nih.gov

The differential response to folinic acid rescue highlights the complexity of these compounds' interactions within the cell and underscores the value of such experiments in elucidating their precise mechanisms of action.

Use of Cycloguanil as a Reference Compound in Parasitology and Biochemistry Research

Cycloguanil is widely utilized as a reference compound in both parasitology and biochemistry research due to its well-characterized activity as a DHFR inhibitor. oup.complos.org Chemical suppliers offer cycloguanil hydrochloride as a reference standard suitable for use as a positive control in various assays.

In the field of parasitology, particularly in malaria research, cycloguanil serves as a benchmark for evaluating the efficacy of new antimalarial candidates. scispace.com For instance, it is used as a standard drug in antiplasmodial bioassays to screen for activity against Plasmodium falciparum strains. scispace.com Its known activity against wild-type and specific mutant strains of P. falciparum DHFR makes it an invaluable tool for studying drug resistance mechanisms. acs.orgnih.gov Researchers have used cycloguanil as a reference drug to define the nature of interactions between inhibitors and the active site of the parasite's DHFR enzyme. oup.com

In biochemistry, cycloguanil is employed as a reference inhibitor in studies focused on DHFR from various species, including human, bacterial, and protozoal sources. nih.govunimore.it Its selective inhibition of protozoal DHFR over mammalian DHFR is a key characteristic that is often used for comparative purposes. nih.gov Furthermore, isotopically labeled versions of cycloguanil, such as cycloguanil-d6, are used as internal standards in analytical methods like liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of the drug in biological samples. caymanchem.com This is crucial for pharmacokinetic and metabolic studies. ajol.info

Metabolic Studies and Intercompound Interaction Research

Metabolic Conversion of Proguanil (B194036) to Cycloguanil (B1669406) in Preclinical Systems

The biguanide (B1667054) proguanil is a prodrug that undergoes metabolic activation in the liver to form its active metabolite, cycloguanil. researchgate.netncats.ioresearchgate.net This biotransformation is crucial for the antimalarial activity historically attributed to proguanil, as cycloguanil is a potent inhibitor of the parasitic enzyme dihydrofolate reductase (DHFR). researchgate.nettaylorandfrancis.commdpi.com Inhibition of DHFR disrupts the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and amino acids, thereby preventing parasite replication. taylorandfrancis.com

The primary enzyme responsible for the cyclization of proguanil to cycloguanil is the cytochrome P450 isoform CYP2C19. researchgate.netncats.ioresearchgate.net This has been established through numerous in vitro and in vivo studies. The metabolism of proguanil has been shown to co-segregate with the activity of CYP2C19, which is known for its genetic polymorphism. researchgate.net This genetic variability can lead to different metabolic phenotypes, such as poor metabolizers (PMs) and extensive metabolizers (EMs), which can affect the plasma concentrations of cycloguanil. researchgate.net

While CYP2C19 is the principal catalyst, some research has suggested the involvement of other CYP isoforms, such as CYP3A, in the biotransformation of proguanil. oup.com However, studies using specific inhibitors and correlating enzyme activity with immunoreactive protein content have indicated that the role of CYP3A4 in cycloguanil formation is likely limited. For instance, the CYP3A4 inhibitor troleandomycin (B1681591) showed minimal inhibition of cycloguanil formation in human liver microsomes.

The interaction with drugs that are also substrates or inhibitors of CYP2C19 can significantly impact the conversion of proguanil. For example, the proton pump inhibitor omeprazole, another substrate for CYP2C19, has been shown to inhibit the bioactivation of proguanil to cycloguanil both in vitro and in vivo. taylorandfrancis.com

Significant inter-individual and inter-ethnic variability exists in the metabolic conversion of proguanil to cycloguanil, largely due to the genetic polymorphisms of CYP2C19. researchgate.netnih.gov Studies have reported varying frequencies of the poor metabolizer phenotype across different populations, with estimates of 2-6% in Caucasians, 18-20% in Japanese populations, and higher frequencies in some African populations. ug.edu.gh For instance, a study in a Nigerian population identified a PM phenotype frequency of 4.8%. researchgate.net

This variability has been observed in various research models, including studies with human volunteers and in vitro experiments using human liver microsomes. nih.gov In human studies, large inter-subject differences in plasma and urinary concentrations of both proguanil and its active metabolite have been documented. nih.gov The ratio of proguanil to cycloguanil (P/C ratio) in urine and plasma is often used as a metric to assess metabolic capacity. nih.gov

The following table summarizes the observed variability in proguanil metabolism across different populations:

| Population | Poor Metabolizer (PM) Phenotype Frequency | Key Findings | Reference |

| British Troops | ~10% exhibited high P/C ratio | Non-normal distribution of P/C ratio in urine. | nih.gov |

| Kenyan Schoolchildren | Variability observed, but no clear discrimination between prophylactic success/failure based on P/C ratio. | Large inter-subject variability in plasma and urine concentrations. | nih.gov |

| Nigerian Population | 4.8% PM phenotype | CYP2C192/2 genotype associated with PM status. | researchgate.net |

| Ghanaian Population | 3% PM phenotype | PMs showed higher plasma proguanil concentrations and a longer elimination half-life. | ug.edu.gh |

| Caucasians | 2-6% | --- | ug.edu.gh |

| Japanese | 18-20% | --- | ug.edu.gh |

This inherent variability underscores the importance of considering genetic factors in preclinical and clinical research involving proguanil and cycloguanil. taylorandfrancis.com

Role of Cytochrome P450 Isoforms (e.g., CYP2C19) in Bioactivation

Analytical Methods for Cycloguanil and Metabolites in Biological Matrices for Research

Accurate and sensitive analytical methods are essential for pharmacokinetic and metabolic studies of proguanil and its metabolites, including cycloguanil and 4-chlorophenylbiguanide. High-performance liquid chromatography (HPLC) is the most widely used technique for the simultaneous determination of these compounds in biological fluids such as plasma, urine, and whole blood. nih.govajol.infoacademicjournals.orgaphrc.orgnih.govnih.gov

Early methods like colorimetric and bioassays lacked the necessary specificity and sensitivity for detailed pharmacokinetic analysis. ajol.info Modern HPLC methods, often employing reversed-phase columns (e.g., C18 or ODS Hypersil) and ion-pairing agents, offer significant improvements in resolution and detection limits. ajol.infoaphrc.orgnih.gov

Key features of developed HPLC methods include:

Sample Preparation: Simple and cost-effective extraction procedures are crucial. These often involve liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample and concentrate the analytes. ajol.infonih.gov Methods have been developed for small sample volumes, such as those obtained from a thumbprick and stored on filter paper, which is advantageous for field studies. nih.gov

Mobile Phase: The mobile phase composition is optimized for separation, often consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. ajol.infonih.gov

Detection: UV detection is commonly used. academicjournals.org Some methods have explored derivatization to enhance fluorescence detection, thereby increasing sensitivity. academicjournals.org

Validation: Methods are validated for linearity, accuracy, precision, and sensitivity. ajol.infoaphrc.org For instance, one method reported a limit of detection for proguanil of 10 ng/ml with recoveries greater than 90% in both urine and plasma. ajol.infoaphrc.org

The table below provides an overview of some reported HPLC methods for the analysis of cycloguanil and its related compounds:

| Analytical Method | Matrix | Key Features | Reported Performance | Reference |

| Reversed-phase ion-pair HPLC | Urine, Plasma | Simple three-step extraction, cost-effective mobile phase. | Linear up to 3.0 µg/ml (urine) and 1000 ng/ml (plasma). Proguanil LOD: 10 ng/ml. | ajol.infoaphrc.org |

| Ion-pairing HPLC | Whole Blood (on filter paper) | Liquid extraction followed by solid-phase extraction (C8 cartridges). | Detected concentrations: proguanil 12-900 ng/ml, cycloguanil 16-44 ng/ml. | nih.gov |

| HPLC with UV/Fluorescence Detection | Urine | Derivatization with sodium benzoxazole-2-sulphonate. | Linear calibration plot, suitable for routine use. | academicjournals.org |

| HPLC | Plasma | Specific and sensitive assay for proguanil and its metabolites. | Clearly identified proguanil, cycloguanil, and p-chlorophenylbiguanide. | nih.gov |

Synergistic and Antagonistic Interactions in Combined Compound Research

The study of drug interactions is crucial for the development of effective combination therapies, particularly in the context of overcoming drug resistance. oup.com Cycloguanil has been a subject of such research, primarily in combination with other antimalarial agents. The nature of these interactions can be synergistic (the combined effect is greater than the sum of individual effects), antagonistic (the combined effect is less), or additive. oup.com

Atovaquone (B601224): The combination of atovaquone and proguanil is a well-known antimalarial therapy (Malarone®). wikipedia.orgnih.gov Interestingly, while proguanil exhibits strong synergy with atovaquone, its active metabolite, cycloguanil, demonstrates an antagonistic relationship with atovaquone in vitro. wikipedia.orgnih.govnih.govoup.com This suggests that the synergistic effect of the atovaquone-proguanil combination is not dependent on the formation of cycloguanil and that proguanil itself has a distinct mechanism of action that enhances atovaquone's activity. wikipedia.orgnih.govoup.com Research indicates that proguanil may sensitize the parasite's mitochondria to the effects of atovaquone. nih.gov

Dapsone (B1669823): Cycloguanil, as a dihydrofolate reductase (DHFR) inhibitor, has been shown to act synergistically with dapsone, a sulphone drug that inhibits dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov Both DHFR and DHPS are key enzymes in the folate biosynthesis pathway of the malaria parasite. The combination of a DHFR inhibitor and a DHPS inhibitor provides a dual blockade of this critical pathway, leading to a potent synergistic antimalarial effect. nih.gov Studies have demonstrated this strong synergy in vitro against Plasmodium falciparum. nih.gov

The following table summarizes the interaction profiles of cycloguanil with atovaquone and dapsone:

| Compound | Interacting Drug | Nature of Interaction | Mechanism | Reference |

| Cycloguanil | Atovaquone | Antagonistic | The exact mechanism of antagonism is not fully elucidated, but it contrasts with the synergy of its parent drug, proguanil. | wikipedia.orgnih.govnih.govoup.com |

| Cycloguanil | Dapsone | Synergistic | Dual blockade of the folate biosynthesis pathway by inhibiting DHFR and DHPS, respectively. | nih.govnih.gov |

The emergence of drug-resistant malaria parasites necessitates the exploration of novel therapeutic strategies, including multi-targeting approaches. nih.govnih.gov The principle behind this strategy is to use compounds that act on multiple targets within the parasite or to use combinations of drugs that hit different essential pathways. nih.gov

The synergistic interaction between DHFR inhibitors like cycloguanil and DHPS inhibitors like dapsone is a classic example of a successful multi-targeting strategy within a single metabolic pathway. nih.gov This approach has been fundamental in the development of antifolate combination therapies.

Furthermore, research has explored combining different classes of antimalarials. For instance, the combination of atovaquone and proguanil targets both the mitochondrial electron transport chain and the folate pathway (though the synergy is attributed to proguanil's direct action, not cycloguanil's). wikipedia.orgnih.govmdpi.com This dual-target approach can enhance efficacy and potentially delay the development of resistance. mdpi.com

Complementation assays in P. falciparum have been used to dissect the specific targets of compounds like cycloguanil. nih.gov Such studies have confirmed that cycloguanil's primary target is the parasite's DHFR. nih.gov Understanding the precise molecular targets and mechanisms of action is crucial for designing rational combination therapies and multi-targeting drugs that can overcome existing resistance mechanisms. taylorandfrancis.com

Advanced Research Methodologies and Future Directions

Application of Omics Technologies (e.g., Metabolomics, Fluxomics) in Mechanism of Action Studies

Omics technologies, which offer a system-wide view of molecular processes, are invaluable for elucidating the detailed effects of drugs like cycloguanil (B1669406). monash.edu Metabolomics, the large-scale study of small molecules or metabolites within a biological system, provides a direct snapshot of the physiological and metabolic state of a cell or organism. monash.eduresearchgate.netntnu.edu For cycloguanil, an inhibitor of dihydrofolate reductase (DHFR), metabolomics can precisely map the metabolic perturbations caused by the drug.

When cycloguanil inhibits DHFR, it disrupts the folate pathway, which is crucial for the synthesis of nucleic acids and certain amino acids. taylorandfrancis.com Metabolomic analysis of parasites treated with cycloguanil reveals a distinct metabolic signature. scispace.com Studies have shown that DHFR inhibitors lead to a notable increase in dUMP (deoxyuridine monophosphate) and NADPH as a unique signature, reflecting the blockage of the enzyme's function. scispace.com By comparing the metabolic profiles of drug-sensitive and drug-resistant parasite strains, researchers can identify the specific metabolic adjustments that allow resistant parasites to survive. monash.edu This untargeted approach can uncover not only the direct consequences of DHFR inhibition but also secondary effects on other interconnected pathways, such as the antioxidant system. scispace.com

Fluxomics, a related discipline, measures the rate of metabolic reactions (fluxes) through a pathway. ntnu.edukaust.edu.sa By using stable isotope tracers, such as ¹³C-labeled glucose, researchers can follow the flow of carbon atoms through the parasite's metabolic network. scispace.comkaust.edu.sa This provides a dynamic view of how cycloguanil impacts metabolic activity in real-time. For instance, fluxomics can distinguish between pathway activation in the parasite versus the host red blood cell and has been used to study the TCA cycle in malaria parasites. scispace.com Such studies are critical for understanding how parasites might reroute metabolic pathways to compensate for drug-induced stress, a key aspect of drug resistance. kaust.edu.sa The combination of metabolomics and fluxomics offers a powerful, unbiased platform for dissecting cycloguanil's mechanism of action and identifying potential new targets to overcome resistance. monash.eduacs.org

Computational Approaches for Drug Design and Target Prediction

Computational modeling has become an indispensable tool in modern drug discovery, accelerating the design of novel compounds and the prediction of their biological targets. nih.gov For cycloguanil and its analogues, a variety of in silico techniques are employed to understand structure-activity relationships (SAR) and to design more potent inhibitors, particularly against resistant enzyme variants. taylorandfrancis.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary computational method used to correlate the chemical structure of cycloguanil analogues with their biological activity. researchgate.netnih.govdiscoveryjournals.org By analyzing datasets of related compounds and their measured inhibitory concentrations (e.g., pIC₅₀), QSAR models can predict the activity of new, unsynthesized molecules. ugm.ac.idugm.ac.idresearchgate.net These models identify key molecular descriptors—such as electronic character, size, shape, and branching—that are critical for enzyme inhibition. nih.gov Differential QSAR studies comparing wild-type and mutant DHFR enzymes have revealed that the structural attributes for inhibitor recognition can be quite different, providing a roadmap for designing mutant-specific drugs. nih.gov

Molecular docking and molecular dynamics (MD) simulations provide a three-dimensional view of how cycloguanil and its derivatives bind to the active site of DHFR. ugm.ac.idugm.ac.id Docking studies predict the preferred binding pose of a ligand within the enzyme's active site and estimate the strength of the interaction. nih.gov These simulations have been crucial in rationalizing how specific mutations, such as the A16V+S108T double mutation in Plasmodium falciparum DHFR that confers resistance to cycloguanil, alter the binding pocket and reduce drug affinity. nih.gov MD simulations then confirm the stability of these predicted binding poses over time. ugm.ac.idugm.ac.id These computational tools have been used to screen large chemical databases for novel scaffolds that could inhibit DHFR and to guide the chemical synthesis of more effective cycloguanil analogues. mdpi.comresearchgate.net

| Computational Method | Application in Cycloguanil Research | Key Findings/Goals | References |

|---|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Predicting the antimalarial activity of cycloguanil analogues. | Identifies key structural features (descriptors) that influence inhibitory potency against wild-type and mutant DHFR. | researchgate.netnih.govdiscoveryjournals.org |

| Molecular Docking | Simulating the binding of cycloguanil derivatives to the DHFR active site. | Predicts binding modes and affinities; explains how resistance mutations affect drug binding. | ugm.ac.idnih.gov |

| Molecular Dynamics (MD) Simulation | Analyzing the stability and dynamics of the ligand-enzyme complex over time. | Confirms the stability of binding poses obtained from docking and reveals dynamic interactions. | ugm.ac.idugm.ac.id |

| Homology Modeling | Creating 3D models of target proteins (e.g., DHFR) when crystal structures are unavailable. | Enables structure-based drug design for enzymes from various parasite species. | taylorandfrancis.comresearchgate.net |

| Pharmacophore Mapping | Identifying the essential 3D arrangement of chemical features required for biological activity. | Aids in the design of new molecules that fit the required pharmacophore for DHFR inhibition. | researchgate.net |

Development of Innovative In Vitro and In Vivo Research Models for Cycloguanil Studies

The development of robust and relevant research models is fundamental to evaluating the efficacy of compounds like cycloguanil and understanding resistance mechanisms. Both in vitro (cell-based) and in vivo (animal) models are essential components of the drug development pipeline.

In vitro susceptibility testing is the first step in assessing a compound's activity. The standard method involves culturing Plasmodium falciparum parasites in human red blood cells and measuring the inhibition of parasite growth in the presence of the drug. ajtmh.orgresearchgate.net Isotopic assays, which measure the uptake of molecules like [³H]-hypoxanthine, provide a quantitative measure of parasite viability and are used to determine the 50% inhibitory concentration (IC₅₀) of a drug. researchgate.netnih.gov These systems are critical for screening new cycloguanil derivatives against both drug-sensitive and drug-resistant parasite strains. uq.edu.au For instance, in vitro tests clearly demonstrate the high level of cross-resistance between cycloguanil and pyrimethamine (B1678524). researchgate.net More advanced in vitro models have been developed to study specific stages of the parasite life cycle, such as the liver stages, which are also targeted by cycloguanil. asm.org

To bridge the gap between in vitro activity and clinical efficacy, innovative animal models are employed. The standard model for primary in vivo screening is the murine malaria model, typically using Plasmodium berghei in mice. mmv.orgplos.org The 4-day suppressive test is a common protocol to assess a compound's ability to reduce parasitemia. mmv.org However, because cycloguanil's target and resistance mutations can differ between rodent and human malaria species, more sophisticated models have been developed. Humanized mouse models, which are immunodeficient mice engrafted with human red blood cells, allow for the infection and study of the human parasite P. falciparumin vivo. plos.orgbiorxiv.org These models provide a more accurate assessment of a drug's efficacy against the relevant human pathogen. plos.org Furthermore, in vivo-in vitro models, where serum from drug-treated animals is used in in vitro parasite cultures, help assess the activity of drug metabolites formed in the host. researchgate.netoup.com

Future Trajectories in Cycloguanil-Derived Antifolate Research

The extensive knowledge base surrounding cycloguanil provides a strong foundation for future research aimed at developing new antifolate therapies for a range of infectious diseases.

A primary goal of current antifolate research is to design molecules that can overcome the widespread resistance to classical drugs like cycloguanil and pyrimethamine. researchgate.netnih.gov Resistance in P. falciparum is primarily driven by point mutations in the DHFR enzyme. scispace.com Structural analysis of the DHFR active site has revealed that inhibitors with greater conformational flexibility can often bind tightly to both wild-type and mutant forms of the enzyme. researchgate.net

One successful example is the dihydrotriazine WR99210, which potently inhibits both cycloguanil-sensitive and cycloguanil-resistant parasites. researchgate.netnih.gov The design of WR99210 and its analogues was informed by the understanding that a flexible linker could allow the molecule to adapt to changes in the active site caused by resistance mutations. scispace.com Future design strategies focus on creating novel cycloguanil analogues that retain the core diaminotriazine pharmacophore but incorporate different substituents to improve binding affinity to mutant enzymes. ugm.ac.id Computational methods are key to this effort, allowing for the virtual screening and optimization of compounds before undertaking costly chemical synthesis. nih.govugm.ac.id The strategy is to develop inhibitors that establish different or additional interactions within the active site compared to cycloguanil, thereby circumventing the effects of existing resistance mutations.

The folate pathway is essential for many protozoan parasites, not just Plasmodium. This makes DHFR and related enzymes attractive targets for treating neglected tropical diseases (NTDs) such as trypanosomiasis and leishmaniasis. nih.govresearchgate.netnih.gov Researchers are actively exploring the cycloguanil scaffold to develop inhibitors against the DHFR enzymes of these other parasites. acs.orgpermmedjournal.ru

In trypanosomes, which cause Human African Trypanosomiasis (sleeping sickness), the folate pathway involves two key enzymes: DHFR and pteridine (B1203161) reductase 1 (PTR1). nih.govunimore.it The simultaneous inhibition of both enzymes is considered an effective therapeutic strategy. unimore.it Studies have shown that cycloguanil itself can inhibit both Trypanosoma brucei DHFR (TbDHFR) and, to a lesser extent, TbPTR1. nih.gov This has spurred the development of cycloguanil analogues designed to act as dual inhibitors or as more selective inhibitors of these targets. nih.govacs.orgdntb.gov.ua For example, the 2-guanidino benzimidazole (B57391) compound 2g , an open-ring analogue of cycloguanil, was identified as a highly potent and selective inhibitor of TbDHFR. acs.org This research demonstrates the versatility of the cycloguanil scaffold for generating leads against other significant parasitic diseases. researchgate.netcardiosomatics.ru

| Disease | Parasite | Target Enzyme(s) | Relevance of Cycloguanil Scaffold | References |

|---|---|---|---|---|

| Human African Trypanosomiasis (HAT) | Trypanosoma brucei | DHFR, PTR1 | Serves as a template for designing potent inhibitors of TbDHFR and dual inhibitors of DHFR/PTR1. | nih.govacs.org |

| Leishmaniasis | Leishmania spp. | DHFR, PTR1 | The folate pathway is a validated target; cycloguanil-like structures are being explored as inhibitors. | nih.govunimore.it |

| Chagas Disease | Trypanosoma cruzi | DHFR | DHFR is considered a potential target for antifolate-based therapies. | nih.govnih.gov |

The established role of DHFR as a therapeutic target extends beyond protozoan parasites. The fundamental importance of the folate pathway in cell proliferation has long made DHFR a target for anti-cancer drugs, such as Methotrexate (B535133). mdpi.com Recently, there has been renewed interest in re-evaluating classic antifolates like cycloguanil for their potential anti-cancer activity. mdpi.com

Modern computational and chemical biology techniques are being applied to investigate the effects of cycloguanil and its analogues on human cancer cell lines. mdpi.com In silico modeling and cell-based assays have confirmed that cycloguanil and certain analogues are potent inhibitors of human DHFR and can impair the growth of various cancer cells. mdpi.com Metabolomic profiling of cancer cells treated with cycloguanil revealed metabolite changes similar to those caused by established DHFR inhibitors like Methotrexate, confirming its on-target activity. mdpi.com While the selectivity for parasite DHFR over human DHFR is a key feature of cycloguanil's use as an antimalarial, its inherent activity against the human enzyme suggests its scaffold could be repurposed for oncology, potentially leading to new chemotherapeutic agents with different properties than existing drugs. This line of research highlights the potential for reinvestigating established drug scaffolds like cycloguanil for new applications against both existing and emerging health threats.

Q & A

Q. What experimental methods are used to quantify Cycloguanil and its parent drug Proguanil in pharmacokinetic studies?

Cycloguanil and Proguanil are quantified using validated LC-MS/MS methods with lower limits of quantification (LLOQ) of 0.5 μg/L and 1 μg/L, respectively, in plasma. Urine analysis requires higher LLOQs (100 μg/L and 200 μg/L). Accuracy ranges from 92.87%–100.19% for Proguanil and 96.10%–98.68% for Cycloguanil in plasma. Non-compartmental pharmacokinetic analysis (e.g., Phoenix® WinNonlin®) calculates parameters like AUClast, AUCinf, Cmax, and elimination half-life (t½). Precision is ensured by coefficients of variation ≤6.49% .

Q. How is Cycloguanil’s mechanism of action as a dihydrofolate reductase (DHFR) inhibitor validated in vitro?

Cycloguanil’s inhibition of DHFR is tested using enzyme activity assays with deuterated analogs (e.g., Cycloguanil D6 Nitrate) to track metabolic stability. Competitive binding studies and IC50 measurements confirm target engagement. For example, deuterium labeling ensures minimal isotopic interference in kinetic studies .

Q. What in vitro models are used to study Cycloguanil’s antimalarial efficacy?

Continuous cultures of Plasmodium falciparum in human erythrocytes (RPMI 1640 medium, 38°C, 7% CO2) are standard. Parasite growth inhibition is assessed via synchronicity assays and dilution protocols, with IC50 values calculated using nonlinear regression .

Advanced Research Questions

Q. How do drug-drug interactions (DDIs) influence Cycloguanil’s pharmacokinetics, and how are these studied experimentally?

DDIs are evaluated by co-administering Cycloguanil/Proguanil with CYP2C19 inhibitors (e.g., esomeprazole) or activators. Pharmacokinetic parameters (AUCinf, Cmax, metabolic ratio) are compared using ANOVA on log-transformed data. Geometric mean ratios and 90% confidence intervals determine significance. For example, tegoprazan co-administration showed negligible impact on Cycloguanil’s exposure, confirming CYP2C19-independent pathways .

Q. What methodologies resolve contradictions in Cycloguanil’s binding affinity across different assays?

Competitive MS binding experiments with MB327-PAM-1 (a nicotinic acetylcholine receptor ligand) quantify Cycloguanil’s affinity (pKi = 3.64 ± 0.03). Discrepancies arise from assay conditions (e.g., calcium ion stabilization in α7 nAChR). Docking simulations (e.g., salt bridges with E62γ/E200γ) and mutagenesis validate binding sites. Triazine derivatives with larger substituents are tested to refine structure-activity relationships .

Q. How can isotopic labeling (e.g., Cycloguanil D6 Nitrate) improve metabolic studies?

Deuterated Cycloguanil (D6 Nitrate) distinguishes endogenous vs. exogenous metabolites in mass spectrometry. Metabolic stability is assessed via <sup>2</sup>H/<sup>1</sup>H isotope effects in liver microsomes, while formation clearance (CLF/F) is calculated from urinary excretion ratios (cumulative Cycloguanil/D6 amount ÷ Proguanil AUClast) .

Methodological Considerations

Q. What statistical approaches are critical for analyzing Cycloguanil’s pharmacokinetic variability in heterogeneous populations?

Use Wilcoxon’s rank-sum test for non-normal data (e.g., Tmax). For CYP2C19-phenotyped cohorts, Dunnett’s t-test compares metabolic ratios. Covariate analysis (e.g., age, renal function) employs mixed-effects modeling in SAS® or R .

Q. How are sampling artefacts minimized in aerosol nitrate studies relevant to Cycloguanil’s environmental stability?

Evaporation losses are reduced using denuder-filter pack systems. Adsorption of nitric acid is mitigated with Teflon-coated filters. Climate models integrate nitrate radiative forcing data (e.g., 1–5% scattering efficiency) from European PM monitoring networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.